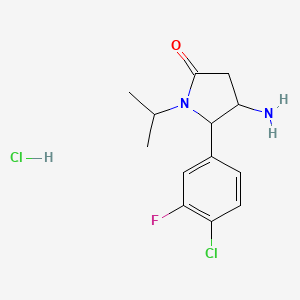

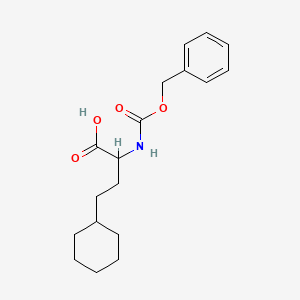

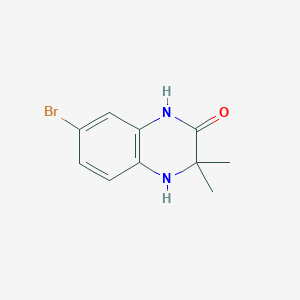

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

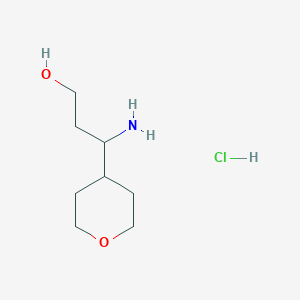

The molecular weight of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is 255.11 . The InChI code is 1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14) .Physical And Chemical Properties Analysis

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a powder . The storage temperature is room temperature .科学的研究の応用

Synthesis of Heterocyclic Systems

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one serves as a foundational compound in the synthesis of various heterocyclic systems. For instance, it reacts with 2-aminopyridine, 2-(aminomethyl)pyridine, and 2-(3,4-dimethoxyphenyl)ethylamine to form diverse heterocyclic compounds. These reactions showcase the compound's utility in producing imidazo[1,2-a]pyridinyl-propanols, tetrahydro[1,3]oxazolo[3,4-a]pyrido[1,2-d]-pyrazinium bromides, and oxazolidin-2-one derivatives, highlighting its versatility in heterocyclic chemistry (Bogolyubov, Chernysheva, & Semenov, 2004).

Synthesis of Quinoline Derivatives

The compound plays a crucial role in the synthesis of quinoline derivatives, a class of compounds with significant applications in medicinal chemistry. It's involved in the bromination reaction of tetrahydroquinoline, contributing to the formation of dibromo- and tribromoquinoline derivatives. These intermediates are essential in one-pot synthesis processes, leading to the creation of novel quinoline compounds with potential pharmaceutical relevance (Şahin et al., 2008).

Scaffold for Drug Discovery

The compound's derivatives have been identified as promising scaffolds in drug discovery. Specifically, its reaction with N,N'-dimethylethylene diamine and various polyfluorobenzene derivatives produces functionalized tetrahydroquinoxaline systems. These systems are of interest due to their potential application in the development of new therapeutic agents (Sandford, Tadeusiak, Yufit, & Howard, 2007).

Synthesis of Isoquinoline and Naphthyridine Derivatives

The compound is also utilized in the synthesis of isoquinoline and naphthyridine derivatives. The process involves lithiation of tert-butylamines, followed by formylation and reductive amination, demonstrating the compound's utility in the synthesis of complex nitrogen-containing heterocycles (Zlatoidský & Gabos, 2009).

Fluorescence Emission in Nanoparticles

The compound's derivatives are used in the production of nanoparticles with enhanced brightness and tunable fluorescence emission. This application is crucial for developing novel materials with specific optical properties, finding uses in sensors, imaging, and other photonic applications (Fischer, Baier, & Mecking, 2013).

Safety and Hazards

The safety information for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

7-bromo-3,3-dimethyl-1,4-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHIJUAZNRHJHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)